N-(4-ethoxyphenyl)-2-nitro-1-benzothiophen-3-amine
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Overview
Description
N-(4-ethoxyphenyl)-2-nitro-1-benzothiophen-3-amine is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of an ethoxy group attached to the phenyl ring, a nitro group at the second position, and an amine group at the third position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-nitro-1-benzothiophen-3-amine typically involves multi-step reactions. One common method includes the nitration of 1-benzothiophene to introduce the nitro group, followed by the substitution reaction with 4-ethoxyaniline to form the desired product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and organic solvents like dichloromethane for the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-nitro-1-benzothiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides for introducing different alkyl groups.
Cyclization: Lewis acids like aluminum chloride (AlCl3) for facilitating cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various alkylated products.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-nitro-1-benzothiophen-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-nitro-1-benzothiophen-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl structure.
N-(4-ethoxyphenyl)acetamide: Another compound with an ethoxyphenyl group, used as a pain reliever.
Uniqueness
N-(4-ethoxyphenyl)-2-nitro-1-benzothiophen-3-amine is unique due to the presence of both a nitro group and a benzothiophene ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N2O3S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C16H14N2O3S/c1-2-21-12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)22-16(15)18(19)20/h3-10,17H,2H2,1H3 |
InChI Key |
DIZOLIDEVAEERH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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